
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde typically involves the bromination of 3-(3-chlorophenyl)acrylaldehyde. One common method is the addition of bromine to the double bond of the acrylaldehyde under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 3-(3-chlorophenyl)acrylic acid.
Reduction: Formation of 3-(3-chlorophenyl)acryl alcohol.
Applications De Recherche Scientifique
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-(3-Chlorophenyl)-2-phenylacrylic acid: Similar structure but with a phenyl group instead of a bromine atom.
(Z)-2-Bromo-3-(4-chlorophenyl)acrylaldehyde: Similar structure but with the chlorine atom in a different position on the phenyl ring.
(Z)-2-Bromo-3-(3-methylphenyl)acrylaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and potential biological applications that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C9H6BrClO |
|---|---|
Poids moléculaire |
245.50 g/mol |
Nom IUPAC |
(Z)-2-bromo-3-(3-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8(6-12)4-7-2-1-3-9(11)5-7/h1-6H/b8-4- |
Clé InChI |
QZYGVDBOTWXNCG-YWEYNIOJSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C=C(/C=O)\Br |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C(C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
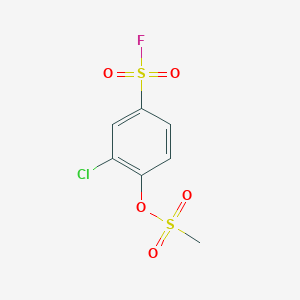
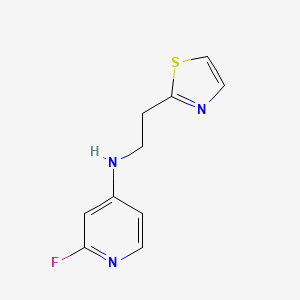

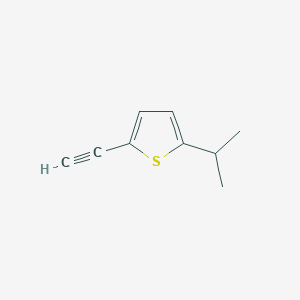
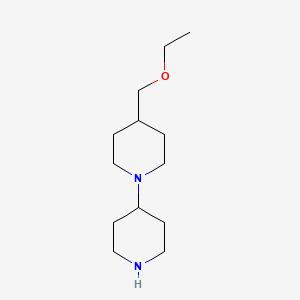
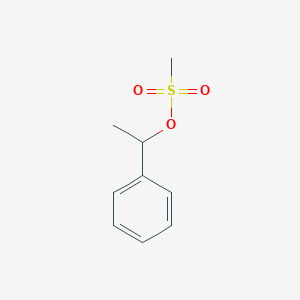
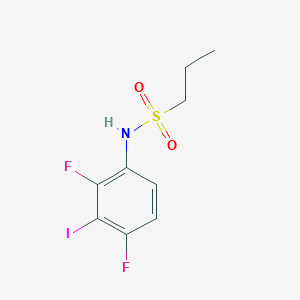

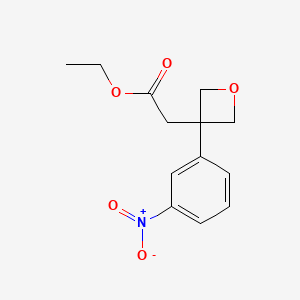
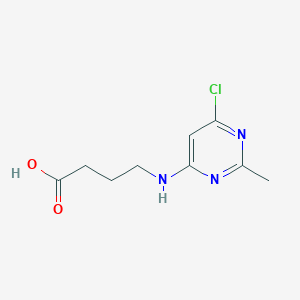
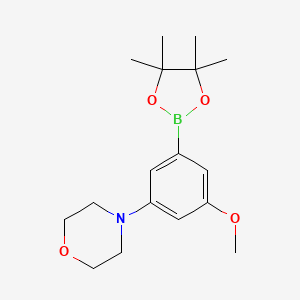
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
